3-Ethylpentane-3-thiol chemical properties and structure
3-Ethylpentane-3-thiol chemical properties and structure
An In-Depth Technical Guide to 3-Ethylpentane-3-thiol: Structure, Properties, and Scientific Applications
Introduction: Unveiling a Tertiary Thiol
3-Ethylpentane-3-thiol, also known as triethylmethanethiol, is a tertiary alkanethiol characterized by a sulfhydryl group (-SH) attached to a highly branched seven-carbon skeleton.[1][2] As a member of the thiol family, it is the sulfur analog of an alcohol, exhibiting distinct chemical properties that make it a molecule of interest for advanced chemical synthesis and potential applications in materials science and drug development.[3][4] Unlike its primary or secondary counterparts, the tertiary nature of the carbon atom bonded to the sulfur imparts unique steric and electronic characteristics that influence its reactivity, acidity, and potential as a synthetic building block.
This guide offers a comprehensive overview of 3-Ethylpentane-3-thiol, designed for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical and physical properties, spectroscopic signature, synthetic pathways, and characteristic reactivity. Furthermore, we will explore the broader significance of the thiol functional group in modern research, providing context for the potential utility of this specific molecule.
PART 1: Physicochemical and Structural Properties
A thorough understanding of a molecule's intrinsic properties is foundational to its application. The following sections detail the structural and physical characteristics of 3-Ethylpentane-3-thiol.
Molecular and Physical Data
The key physicochemical properties of 3-Ethylpentane-3-thiol are summarized in the table below. These values are critical for predicting its behavior in various solvents, its volatility, and for planning experimental procedures such as purification by distillation.
| Property | Value | Source(s) |
| CAS Number | 5827-80-5 | [1][5][6] |
| Molecular Formula | C₇H₁₆S | [1][2][5] |
| Molecular Weight | 132.27 g/mol | [2][5][7] |
| IUPAC Name | 3-Ethylpentane-3-thiol | [2] |
| Synonyms | 3-Ethyl-3-pentanethiol, Triethylmethanethiol | [1][2] |
| Canonical SMILES | CCC(CC)(CC)S | [2][5] |
| InChIKey | RZMDDQFQBIBLDF-UHFFFAOYSA-N | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
Structural and Bonding Characteristics
3-Ethylpentane-3-thiol features a central quaternary carbon atom bonded to three ethyl groups and a sulfhydryl group. This tertiary arrangement is a defining structural feature.
-
Hybridization: The central carbon atom is sp³ hybridized, resulting in a tetrahedral geometry.[8][9]
-
Bonding: The C-S bond length is typically around 180 picometers, significantly longer than a C-O bond. The C-S-H bond angle approaches 90°, which is more acute than the corresponding angle in alcohols.[10]
-
Intermolecular Forces: While the S-H bond is polar, hydrogen bonding in thiols is significantly weaker than in alcohols due to the lower electronegativity of sulfur compared to oxygen.[3][10] The dominant intermolecular forces are van der Waals interactions, specifically London dispersion forces, owing to the highly polarizable sulfur atom.[10] This results in lower boiling points and reduced water solubility compared to analogous alcohols.[4][10]
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and characterization of 3-Ethylpentane-3-thiol.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching and bending vibrations for an alkane framework between 2850-3000 cm⁻¹ and 1375-1465 cm⁻¹.[8][11] The most diagnostic peak is a weak absorption near 2400-2600 cm⁻¹ , corresponding to the S-H stretch , a region that is typically clear of other signals.[10]
-
¹H NMR Spectroscopy: The proton NMR spectrum would be relatively simple due to the molecule's symmetry. One would expect to see a triplet for the methyl protons (-CH₃), a quartet for the methylene protons (-CH₂), and a singlet for the thiol proton (-SH). The thiol proton signal is often broad and its chemical shift can vary depending on concentration and solvent.
-
¹³C NMR Spectroscopy: Due to symmetry, the ¹³C NMR spectrum is predicted to show only three distinct signals: one for the methyl carbons, one for the methylene carbons, and one for the central tertiary carbon attached to the sulfur atom. For the analogous pentane-3-thiol, these signals appear around 11.55 ppm (CH₃), 31.42 ppm (CH₂), and 44.59 ppm (CH-SH).[12][13]
-
Mass Spectrometry (MS): Upon electron ionization, the molecular ion peak (M⁺) would be observed. Fragmentation would likely involve the loss of ethyl radicals (•CH₂CH₃) and the thiol group (•SH), leading to characteristic fragment ions.
PART 2: Synthesis and Chemical Reactivity
The synthesis of tertiary thiols requires specific strategies to overcome challenges like competing elimination reactions. Their reactivity is dominated by the chemistry of the sulfhydryl group.
Synthetic Pathway
Tertiary thiols are not readily prepared by direct nucleophilic substitution on tertiary halides with hydrosulfide due to the high propensity for E2 elimination. A more reliable method involves the use of Grignard reagents. One robust pathway proceeds via the corresponding tertiary alcohol.
-
Formation of Tertiary Alcohol: 3-Ethyl-3-pentanol can be synthesized by reacting diethyl carbonate with an excess of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr).[14]
-
Conversion to Thiol: The tertiary alcohol is then converted to the thiol. This can be achieved by first converting the alcohol to a good leaving group (e.g., a bromide) and then reacting it with a sulfur nucleophile like thiourea followed by hydrolysis.[10][15] This two-step process avoids the direct use of odorous sodium hydrosulfide and minimizes side reactions.[15] An alternative direct conversion from the Grignard reagent involves reaction with elemental sulfur followed by acidic workup.[10]
Detailed Experimental Protocol: Synthesis from 3-Ethyl-3-pentanol
Disclaimer: This protocol is a representative procedure and should only be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Conversion of 3-Ethyl-3-pentanol to 3-Bromo-3-ethylpentane
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, place 3-ethyl-3-pentanol.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise with constant stirring. An excess of hydrobromic acid (HBr) can also be used.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours to ensure complete reaction.
-
After cooling, carefully pour the reaction mixture into ice-cold water.
-
Separate the organic layer. Wash it sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield crude 3-bromo-3-ethylpentane. Purification can be achieved by distillation.
Step 2: Synthesis of 3-Ethylpentane-3-thiol via Isothiouronium Salt
-
Dissolve the 3-bromo-3-ethylpentane from Step 1 in ethanol in a round-bottom flask.
-
Add an equimolar amount of thiourea (SC(NH₂)₂) to the solution.
-
Heat the mixture under reflux for several hours to form the S-alkylisothiouronium salt intermediate.[10]
-
After cooling, add a solution of sodium hydroxide (NaOH) to the flask.
-
Heat the mixture again under reflux to hydrolyze the intermediate salt, liberating the thiol.[10]
-
Cool the reaction mixture and acidify carefully with a dilute acid (e.g., HCl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.
-
Filter and carefully remove the solvent by distillation. The final product, 3-ethylpentane-3-thiol, can be purified by fractional distillation under reduced pressure.
Chemical Reactivity
The reactivity of 3-Ethylpentane-3-thiol is governed by the sulfhydryl group.
-
Acidity: Thiols are significantly more acidic than their alcohol counterparts.[3][10] The pKa of a typical alkanethiol is around 10-11, compared to 16-18 for an alcohol.[3] This is because the larger sulfur atom can better stabilize the negative charge of the conjugate base (thiolate, RS⁻).[3][16] Consequently, 3-ethylpentane-3-thiol can be readily deprotonated by bases like sodium hydroxide to form the sodium 3-ethylpentane-3-thiolate.[17]
-
Nucleophilicity: The resulting thiolate anion is an excellent nucleophile.[16][17] Its "soft" nature and high polarizability make it highly effective in Sₙ2 reactions with primary and secondary alkyl halides to form thioethers (sulfides).[17][18]
-
Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents, such as iodine (I₂) or air in the presence of a catalyst, will oxidize two molecules of the thiol to form a disulfide (R-S-S-R).[3][10][18] Stronger oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid can further oxidize the sulfur atom to form sulfonic acids (R-SO₃H).[18]
PART 3: Relevance and Applications in a Research Context
While specific, large-scale industrial applications for 3-ethylpentane-3-thiol are not widely documented, its structure as a tertiary thiol makes it and similar molecules valuable in specialized research contexts, particularly in drug development and materials science. The utility stems from the unique properties of the thiol group.
Role in Drug Development and Medicinal Chemistry
The thiol group is a critical functional group in numerous biological molecules and pharmaceuticals.
-
Antioxidant and Radical Scavenging: Thiols can act as potent antioxidants by donating a hydrogen atom to neutralize reactive oxygen species (ROS) and other harmful radicals.[19] The resulting thiyl radical (RS•) can then dimerize to form a stable disulfide.
-
Enzyme Inhibition and Covalent Modification: The high nucleophilicity of thiolates allows them to form covalent bonds with electrophilic sites on target proteins, leading to irreversible inhibition. This is a common mechanism for many drugs.
-
Metal Chelation: The soft sulfur atom in thiols has a high affinity for heavy metal ions. Thiol-containing compounds are often used as chelating agents to treat heavy metal poisoning.[19]
-
Thiolated Polymers for Drug Delivery: Biopolymers can be functionalized with thiol groups to create "thiomers."[20] These materials exhibit significantly enhanced mucoadhesive properties, as the thiol groups can form disulfide bonds with cysteine-rich domains in mucus.[20][21] This leads to longer residence times for drug formulations at sites like the buccal or nasal mucosa, improving drug absorption and bioavailability.[21] 3-Ethylpentane-3-thiol could serve as a model compound for studying the reactivity of sterically hindered thiols in such systems.
Applications in Synthesis and Materials Science
-
Building Block: As a nucleophile, the thiolate of 3-ethylpentane-3-thiol can be used to introduce the bulky triethylmethylthio- group into larger molecules, potentially modifying their solubility, steric profile, and binding properties.
-
Self-Assembled Monolayers (SAMs): Thiols are known to form highly ordered self-assembled monolayers on gold surfaces. While long-chain thiols are typically used, studying the packing and surface properties of bulky, branched thiols like 3-ethylpentane-3-thiol could provide insights into creating more complex or sterically shielded surfaces.
PART 4: Safety and Handling
As with all chemicals, proper handling of 3-Ethylpentane-3-thiol is paramount for laboratory safety.
-
Hazards: It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[22] Like many volatile organic compounds, inhalation of high concentrations may lead to symptoms like headache, dizziness, and nausea.[23]
-
Precautions for Safe Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[22][24]
-
Avoid contact with skin, eyes, and clothing.[22]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[25]
-
Wash hands thoroughly after handling.[22]
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash off with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[23]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[23]
-
If swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[23][24]
-
Always consult the most current Safety Data Sheet (SDS) for the compound before use.[23][24][25]
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